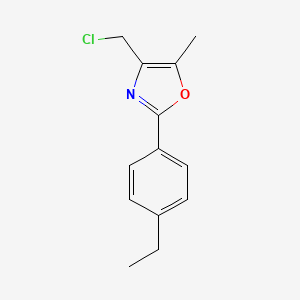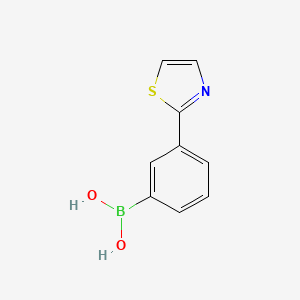
2-(1,3-噻唑-2-基)苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Thiazol-2-yl)phenylboronic acid: is a compound that features a thiazole ring attached to a phenylboronic acid moiety. This compound is known for its versatility and is used as an intermediate in the synthesis of various biologically active compounds. The presence of both the thiazole and boronic acid groups makes it a valuable reagent in organic synthesis and medicinal chemistry.
科学研究应用
3-(1,3-Thiazol-2-yl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Acts as a probe for studying biological systems and interactions.
- Used in the synthesis of biologically active compounds with potential therapeutic applications .
Medicine:
- Investigated for its potential use in drug discovery and development.
- Serves as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
作用机制
Target of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid, also known as TpBA, is an essential intermediate in the synthesis of various biologically active compounds. It has been found to exhibit antimicrobial activity and has been used in the synthesis of compounds with antipromastigote activity . .
Mode of Action
. These activities suggest that the compound may interact with multiple targets, leading to a variety of biological effects.
Biochemical Pathways
, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid has been found to exhibit antimicrobial activity . In addition, one study found that a compound synthesized using 3-(1,3-Thiazol-2-yl)phenylboronic acid had significant antipromastigote activity . These results suggest that the compound’s action leads to the inhibition or death of certain microorganisms.
生化分析
Biochemical Properties
The biochemical properties of 3-(1,3-Thiazol-2-yl)phenylboronic acid are not fully understood due to the limited research available. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. For instance, they can form reversible covalent bonds with diols, a functional group found in many biological molecules . Thiazole derivatives have been reported to possess various biological activities such as anti-inflammatory, antiviral, and antimicrobial properties .
Cellular Effects
Thiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interact with cellular processes in bacteria .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, a functional group found in many biological molecules . This suggests that 3-(1,3-Thiazol-2-yl)phenylboronic acid may interact with biological molecules in a similar manner.
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, suggesting that 3-(1,3-Thiazol-2-yl)phenylboronic acid may be involved in similar interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of 3-(1,3-Thiazol-2-yl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-(1,3-Thiazol-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The thiazole ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
相似化合物的比较
- 3-(2-Thiazolyl)aminocarbonylphenylboronic acid
- Thiophene-2-boronic acid pinacol ester
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
Comparison:
- 3-(1,3-Thiazol-2-yl)phenylboronic acid is unique due to the presence of both the thiazole and boronic acid groups, which confer distinct reactivity and biological activity.
- 3-(2-Thiazolyl)aminocarbonylphenylboronic acid has a similar structure but with an additional aminocarbonyl group, which may alter its reactivity and applications .
- Thiophene-2-boronic acid pinacol ester contains a thiophene ring instead of a thiazole ring, leading to different chemical properties and uses .
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester features multiple boronic acid groups, making it suitable for different types of cross-coupling reactions .
属性
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXUVJDDULYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
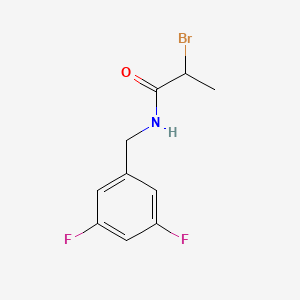
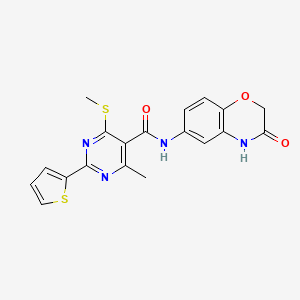
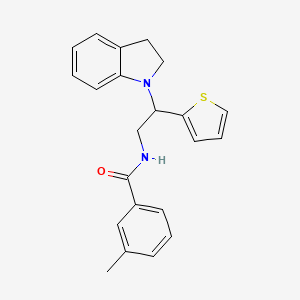
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2484110.png)
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
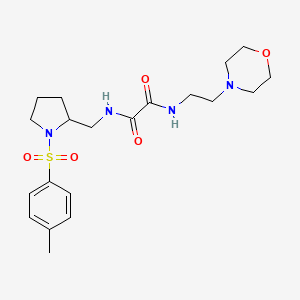
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)
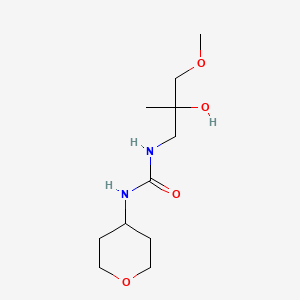
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)
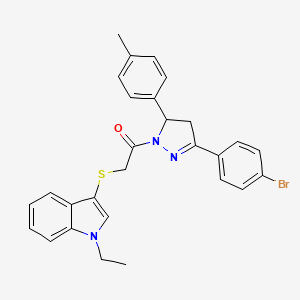
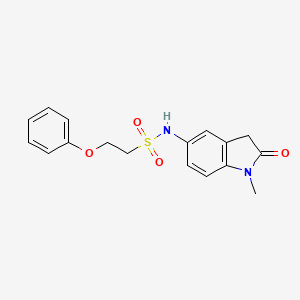
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)
